3-Dodecyn-1-ol
Overview
Description
3-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O. It is a member of the acetylenic alcohol family, characterized by the presence of a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound. Another method includes the hydroboration-oxidation of 1-dodecyne, where the alkyne is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to produce the desired alcohol.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Dodecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, resulting in alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
3-Dodecyn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pheromones and other signaling compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 3-Dodecyn-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity. For instance, the hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
3-Dodecyn-1-ol can be compared with other similar compounds, such as:
3-Dodecen-1-ol: This compound has a double bond instead of a triple bond, which affects its reactivity and applications.
1-Dodecyn-3-ol: The position of the hydroxyl group and the triple bond differs, leading to variations in chemical behavior and uses.
Dodec-10-yn-1-ol: The triple bond is located at a different position in the carbon chain, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and versatility in various chemical and biological processes.
Properties
CAS No. |
55182-73-5 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
dodec-3-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-8,11-12H2,1H3 |
InChI Key |
CMSTUGQLHQXICL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC#CCCO |
Canonical SMILES |
CCCCCCCCC#CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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